molecular formula C7H6ClN5 B3008350 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine CAS No. 39889-76-4

1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine

Cat. No.: B3008350
CAS No.: 39889-76-4
M. Wt: 195.61
InChI Key: ODJAMMJWPPTQSR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine is a heterocyclic compound featuring a tetrazole ring substituted with a 4-chlorophenyl group

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine typically involves the reaction of 4-chlorophenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine can be compared with other tetrazole derivatives, such as:

    1-Phenyl-1H-1,2,3,4-tetrazol-5-amine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    1-(4-Bromophenyl)-1H-1,2,3,4-tetrazol-5-amine: Contains a bromine substituent instead of chlorine, potentially altering its chemical and physical properties.

    1-(4-Methylphenyl)-1H-1,2,3,4-tetrazol-5-amine: Features a methyl group, which can influence its steric and electronic characteristics. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5/c8-5-1-3-6(4-2-5)13-7(9)10-11-12-13/h1-4H,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJAMMJWPPTQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879052
Record name TETRAZOLE,5-AMINO-1-(4-CHLOROPHENYL)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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